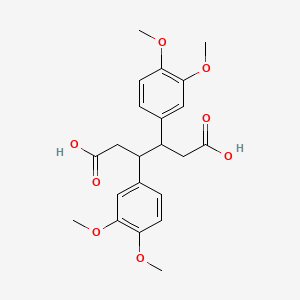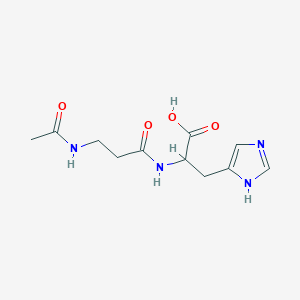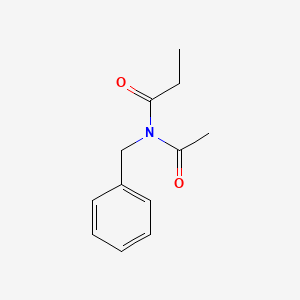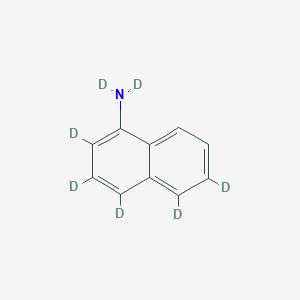
beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid: is an organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to an adipic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with adipic acid under acidic or basic conditions. The reaction may be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, followed by purification steps such as recrystallization to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the adipic acid backbone can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and resins due to its unique structural properties.
Mechanism of Action
The mechanism by which beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid exerts its effects is primarily through its interaction with specific molecular targets and pathways. The methoxy groups and adipic acid backbone allow it to participate in various biochemical reactions, potentially affecting cellular processes such as enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Adipic Acid: A simpler dicarboxylic acid used in the production of nylon and other polymers.
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of beta,gamma-bis(3,4-Dimethoxyphenyl)adipic Acid.
Bisphenol A: Another compound with two aromatic rings, used in the production of polycarbonate plastics.
Uniqueness: this compound is unique due to the presence of both 3,4-dimethoxyphenyl groups and an adipic acid backbone, which confer distinct chemical and physical properties. This combination allows for diverse applications in various fields, setting it apart from simpler compounds like adipic acid or bisphenol A.
Properties
Molecular Formula |
C22H26O8 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
3,4-bis(3,4-dimethoxyphenyl)hexanedioic acid |
InChI |
InChI=1S/C22H26O8/c1-27-17-7-5-13(9-19(17)29-3)15(11-21(23)24)16(12-22(25)26)14-6-8-18(28-2)20(10-14)30-4/h5-10,15-16H,11-12H2,1-4H3,(H,23,24)(H,25,26) |
InChI Key |
BFRSXYAZDNMFCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)C(CC(=O)O)C2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13404974.png)
![5-Nitro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13404983.png)

![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7-fluoro-](/img/structure/B13404998.png)

![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B13405019.png)


![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)
![(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B13405046.png)
![5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide](/img/structure/B13405048.png)

